Product packaging for Thiophen-2-amine hydrochloride(Cat. No.:CAS No. 18621-53-9)

Thiophen-2-amine hydrochloride

Cat. No.: B1280040
CAS No.: 18621-53-9
M. Wt: 135.62 g/mol
InChI Key: IRGDRSIZYKSOPT-UHFFFAOYSA-N
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Description

Significance of the Thiophene (B33073) Moiety in Heterocyclic Chemistry

The thiophene ring, a five-membered aromatic ring containing a sulfur atom, is a cornerstone of heterocyclic chemistry. numberanalytics.com Its structural similarity to benzene (B151609) allows it to often be used as a bioisosteric replacement for a phenyl ring in biologically active compounds, which can lead to improved physicochemical properties and metabolic stability. nih.govwikipedia.org This has made the thiophene moiety a "privileged pharmacophore" in medicinal chemistry, meaning it is a common feature in many approved drugs. nih.govresearchgate.net In fact, thiophene-containing compounds ranked 4th in US FDA drug approvals for small molecules over the last decade. nih.govrsc.org

The significance of the thiophene moiety extends to its diverse biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties. cognizancejournal.comnih.gov The sulfur atom in the thiophene ring is capable of forming hydrogen bonds, which can enhance the interaction between a drug and its biological target. nih.gov Thiophenes are important building blocks in the synthesis of many agrochemicals and pharmaceuticals. wikipedia.orgrroij.com

Historical Context of 2-Aminothiophene Derivatives

The study of 2-aminothiophene derivatives has been a dynamic field of research in thiophene chemistry. researchgate.net A significant breakthrough in the synthesis of these compounds was the Gewald reaction, first reported in 1961. researchgate.net This reaction provides a versatile and widely used method for preparing substituted 2-aminothiophenes from readily available starting materials under mild conditions. researchgate.net

The development of synthetic methodologies, such as the Gewald reaction, has made 2-aminothiophene derivatives readily accessible for further investigation. researchgate.netumich.edu These compounds serve as important synthons, or building blocks, for creating a wide range of biologically active thiophene-containing molecules. nih.gov The ongoing research into 2-aminothiophenes and their N-substituted derivatives continues to uncover new biological and pharmacological properties. nih.govresearchgate.net

Role of Hydrochloride Salt in Compound Properties and Applications

The hydrochloride salt form of a compound, such as Thiophen-2-amine hydrochloride, plays a crucial role in its properties and applications. The primary purpose of converting a basic compound to its hydrochloride salt is to improve its physicochemical characteristics, particularly solubility and stability. pharmaoffer.comontosight.ai This enhancement is critical in pharmaceutical development, as improved solubility can lead to better absorption and increased bioavailability of a drug. pharmaoffer.commljdental.com

Hydrochloride salts are the most common salt form for basic drugs, accounting for about 60% of all basic drug salt forms. pharmaoffer.com The process of forming a hydrochloride salt involves reacting the basic compound, typically an amine, with hydrochloric acid. This conversion can also improve a compound's stability, leading to a longer shelf life. mljdental.com While hydrochloride salts offer many advantages, factors such as hygroscopicity (the tendency to absorb moisture from the air) must also be considered during drug development. pharmtech.com

Overview of Research Trajectories for this compound

This compound serves as a key starting material in various research and development endeavors. Its primary application is as a building block for the synthesis of more complex thiophene derivatives and other heterocyclic compounds. The reactivity of the amine group and the thiophene ring allows for a wide range of chemical modifications, leading to the creation of novel molecules with diverse properties.

Research involving this compound and its derivatives spans several areas:

Medicinal Chemistry : A significant focus of research is the development of new therapeutic agents. evitachem.com The thiophene moiety is a known pharmacophore, and derivatives of this compound are investigated for a wide range of potential biological activities, including anticancer, anti-inflammatory, and antimicrobial effects. cognizancejournal.comnih.govevitachem.com

Materials Science : The electronic properties of thiophene-containing compounds make them valuable in the development of advanced materials. evitachem.com Research in this area explores the use of this compound derivatives in applications such as organic semiconductors and light-emitting diodes. evitachem.com

Data Tables

Table 1: Physicochemical Properties of Thiophene

Property Value
Molecular Formula C₄H₄S
Molar Mass 84.14 g/mol wikipedia.org
Appearance Colorless liquid wikipedia.org
Density 1.051 g/mL cognizancejournal.com
Melting Point -38 °C wikipedia.org

Table 2: Properties of this compound

Property Value
Molecular Formula C₄H₆ClNS
Molecular Weight 135.62 g/mol
Polar Surface Area 54.26 Ų

Established Synthetic Pathways for Thiophen-2-amine Hydrochlorideresearchgate.netd-nb.info

The synthesis of this compound is typically achieved through a convergent approach that involves the initial construction of a substituted 2-aminothiophene ring, followed by a final salt formation step. The most established and widely utilized method for creating the thiophene nucleus is the Gewald reaction, a multi-component reaction known for its efficiency and versatility. researchgate.netresearchgate.net Adaptations of this reaction allow for the synthesis of a wide array of substituted 2-aminothiophenes from readily available starting materials. umich.edu Once the desired 2-aminothiophene is synthesized and purified, it is converted into its hydrochloride salt to enhance stability and solubility. lookchem.com

Gewald Reaction and its Adaptationsresearchgate.netbenchchem.comorganic-chemistry.orgwikipedia.orgderpharmachemica.comresearchgate.net

The Gewald reaction, first reported in 1961, is a one-pot synthesis that involves the condensation of a carbonyl compound (such as a ketone or aldehyde) with an α-activated nitrile in the presence of elemental sulfur and a basic catalyst. researchgate.netwikipedia.org This reaction has become a cornerstone in heterocyclic chemistry for preparing polysubstituted 2-aminothiophenes due to its operational simplicity and the accessibility of the required reagents. researchgate.netthieme-connect.com

The initial phase of the Gewald reaction is a cyclocondensation process that proceeds in distinct stages. thieme-connect.de It begins with a Knoevenagel condensation between the carbonyl compound and the activated nitrile, catalyzed by a base (commonly a secondary amine like morpholine (B109124) or piperidine). wikipedia.orgthieme-connect.de This step forms a stable α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct. wikipedia.orgsemanticscholar.org Following the condensation, elemental sulfur adds to the α-carbon of the unsaturated nitrile intermediate. thieme-connect.de The reaction culminates in the cyclization of the sulfurated intermediate, where the sulfur atom's nucleophilic attack on the cyano group leads to the formation of the thiophene ring, which then aromatizes to yield the stable 2-aminothiophene product. thieme-connect.dethieme-connect.com

In many adaptations of the Gewald synthesis, an α-cyanoester such as ethyl cyanoacetate (B8463686) is used as the activated nitrile component. nih.gov This results in the formation of a 2-aminothiophene-3-carboxylate ester. To obtain the unsubstituted Thiophen-2-amine, this ester group must be removed. This is typically accomplished through a two-step process involving hydrolysis followed by decarboxylation.

A common procedure involves the saponification of the ester using a base like lithium hydroxide (B78521) (LiOH) in a solvent mixture such as THF/water/methanol. nih.gov This reaction hydrolyzes the ester to a carboxylic acid salt. Subsequent acidification with a strong acid, such as hydrochloric acid (HCl), protonates the carboxylate to form 2-aminothiophene-3-carboxylic acid. This intermediate can then be decarboxylated, often facilitated by the acidic conditions, to yield the final 2-aminothiophene.

Table 1: Example of Hydrolysis and Decarboxylation Sequence

Step Reagents Conditions Intermediate/Product
Cyclocondensation Cyclohexanone (B45756), Ethyl cyanoacetate, Sulfur, Diethylamine Reflux in ethanol (B145695), 70°C, 3 hours Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
Ester Hydrolysis LiOH in THF/H₂O/MeOH 70°C, 12 hours 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid

| Decarboxylation & Salt Formation | HCl | Acidification at room temperature | this compound analogue |

The final step in the synthesis is the conversion of the free base Thiophen-2-amine into its hydrochloride salt. This transformation is crucial as the salt form generally exhibits improved stability, crystallinity, and solubility in aqueous media compared to the free base. lookchem.com The process involves the protonation of the primary amino group on the thiophene ring.

Several standard laboratory techniques can be employed for this purpose. One common method involves dissolving the purified 2-aminothiophene in a suitable organic solvent, such as diethyl ether or ethanol, and then introducing hydrogen chloride. This can be done by bubbling anhydrous HCl gas through the solution or by adding a solution of HCl in an appropriate solvent (e.g., HCl in ethanol). The this compound then typically precipitates from the solution and can be isolated by filtration.

The mechanism of the Gewald reaction has been a subject of study for decades and is now well-elucidated. wikipedia.org It is a three-component reaction that proceeds through several key intermediates. thieme-connect.de

Knoevenagel Condensation : The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the α-activated nitrile. wikipedia.orgthieme-connect.com The base, often an amine, deprotonates the active methylene (B1212753) group of the nitrile, creating a carbanion that attacks the carbonyl carbon. Subsequent dehydration yields a stable α,β-unsaturated nitrile intermediate. thieme-connect.com

Sulfur Addition : Elemental sulfur (typically S₈) is activated by the base and adds to the α-carbon of the unsaturated nitrile intermediate. thieme-connect.denih.gov Recent computational studies suggest that this step is complex, potentially involving polysulfide intermediates that can interconvert. nih.govacs.org

Ring Closure : The sulfurated intermediate undergoes an intramolecular cyclization. This involves a nucleophilic attack from the sulfur-containing group onto the carbon atom of the nitrile (cyano) group. thieme-connect.de

Tautomerization and Aromatization : The resulting cyclic imine intermediate undergoes a tautomeric shift to form the more stable enamine structure, which is the final 2-aminothiophene product. wikipedia.org This final aromatization step is the thermodynamic driving force for the reaction, funneling various intermediates towards the stable thiophene ring system. nih.gov

A plausible mechanism is depicted below:

Step 1: Knoevenagel Condensation R¹(CO)CH₂R² + NC-CH₂-Z → R¹R²C=C(CN)Z

Step 2 & 3: Sulfur Addition and Cyclization R¹R²C=C(CN)Z + S₈ → [Intermediate] → Thiophene Ring

Step 4: Aromatization [Cyclized Intermediate] → 2-Aminothiophene Product

The Gewald reaction is highly valued for its broad scope and versatility, allowing for the synthesis of a diverse library of substituted 2-aminothiophenes by varying the three core components. researchgate.netderpharmachemica.com

Carbonyl Component : A wide range of aldehydes and ketones can be used, including acyclic, cyclic, and aryl ketones. thieme-connect.comsemanticscholar.org The primary requirement is the presence of an α-methylene group. thieme-connect.de The use of cyclic ketones, such as cyclohexanone or piperidinones, leads to the formation of fused thiophene ring systems, like tetrahydrobenzo[b]thiophenes. derpharmachemica.comnih.gov

Activated Nitrile : The choice of the activated nitrile determines the substituent at the 3-position of the thiophene ring. nih.gov Commonly used nitriles include malononitrile (B47326) (yielding a 3-cyano substituent), ethyl cyanoacetate (yielding a 3-ethoxycarbonyl substituent), and cyanoacetamide (yielding a 3-carboxamide substituent). thieme-connect.denih.gov The use of cyanoacetone has also been reported to produce 3-acetyl-2-aminothiophenes. nih.govmdpi.com

Reaction Conditions : The reaction is typically performed under mild conditions, often in solvents like ethanol, methanol, or DMF, and can be promoted by various bases, including secondary amines (morpholine, piperidine) or even heterogeneous catalysts. researchgate.netumich.edu Microwave irradiation has been shown to accelerate the reaction, reducing reaction times significantly. umich.eduderpharmachemica.com

This adaptability makes the Gewald reaction a powerful tool in medicinal chemistry and materials science for generating structural diversity. nih.govresearchgate.net

Table 2: Versatility of the Gewald Reaction - Examples of Reactants and Products

Carbonyl Compound Activated Nitrile Base/Catalyst Product Type
Cyclohexanone Malononitrile Piperidinium borate 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile thieme-connect.comthieme-connect.com
Acetone Ethyl cyanoacetate Morpholine Ethyl 2-amino-4-methylthiophene-3-carboxylate wikipedia.org
5α-Cholestan-3-one Malononitrile Diethylamine Steroidal anellated 2-amino-3-cyanothiophene medjchem.com
Propanal Malononitrile Triethylamine (B128534) 2-Amino-4-methylthiophene-3-carbonitrile mdpi.com
Benzyl 4-oxopiperidine-1-carboxylate Ethyl 2-cyanoacetate Diethylamine Piperidine-fused 2-aminothiophene-3-carboxylate nih.gov

Alternative Synthetic Routes to Thiophen-2-amine

While several pathways exist for the synthesis of thiophen-2-amine and its derivatives, this section will focus on specific alternative routes including the reduction of thiophene-2-carbaldehyde (B41791) oxime, Buchwald-Hartwig coupling, direct amination, and four-component reactions.

A significant synthetic route involves the conversion of thiophene-2-carbaldehyde to its corresponding oxime, which is then reduced to the primary amine, thiophen-2-amine.

The synthesis of thiophene-2-carbaldehyde oxime is commonly achieved through the reaction of thiophene-2-carbaldehyde with hydroxylamine (B1172632) hydrochloride. This reaction is typically performed in a solvent such as ethanol. The process often involves the use of a base to neutralize the hydrochloride salt and facilitate the condensation reaction. smolecule.com

The reaction between thiophene-2-carbaldehyde and hydroxylamine hydrochloride in ethanol at a controlled temperature of 0–5°C for one hour can yield thiophene-2-carbaldehyde oxime in a range of 75–85%. Another method involves heating the reactants in a mixture of ethanol and water, which can produce yields between 57% and 88%. smolecule.com The reaction temperature and duration are critical parameters influencing the yield, with reflux conditions generally favoring higher yields. smolecule.com The formation of both syn and anti isomers of the oxime is possible, with the isomer distribution being influenced by the specific reaction conditions. smolecule.com

Some common methods for the synthesis of thiophene-2-carbaldehyde oxime are summarized in the table below.

ReagentsConditionsYieldReference
Thiophene-2-carbaldehyde, hydroxylamine hydrochloride, ethanol0–5°C for 1 hour75–85%
Thiophene-2-carbaldehyde, hydroxylamine hydrochloride, ethanol/waterReflux for 2-4 hours at 60-80°C57–88% smolecule.com
3-Methylthiophene-2-carbaldehyde, hydroxylamine hydrochloride, sodium acetate (B1210297)Mild conditionsNot specified

The reduction of the oxime functional group in thiophene-2-carbaldehyde oxime to a primary amine is a key step in this synthetic pathway. Various reducing agents can be employed for this transformation. A common and effective method is the use of lithium aluminum hydride (LiAlH₄) in a suitable solvent like tetrahydrofuran (B95107) (THF). The reaction typically requires refluxing for several hours to ensure complete reduction. This method has been reported to yield thiophen-2-amine in the range of 70–80%. Following the reduction, the amine is often converted to its hydrochloride salt for improved stability and handling by treating it with hydrochloric acid in a solvent like ethanol.

Other reduction methods for oximes in general include catalytic hydrogenation using reagents like Raney nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere. chemicalbook.comacs.org The choice of reducing agent and reaction conditions can be critical to avoid side reactions and achieve high yields.

A summary of a typical reduction method is provided in the table below.

ReagentsConditionsProductYieldReference
Thiophene-2-carbaldehyde oxime, LiAlH₄, THFReflux for 6 hoursThiophen-2-amine70–80%

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction used to form carbon-nitrogen bonds. This method is applicable to the synthesis of 2-aminothiophenes from halothiophenes. The reaction typically involves the coupling of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of thiophen-2-amine, 2-bromothiophene (B119243) can be coupled with an ammonia (B1221849) equivalent. One reported procedure utilizes aqueous ammonia as the nitrogen source, with a catalyst system composed of palladium(II) acetate (Pd(OAc)₂) and a bulky electron-rich phosphine (B1218219) ligand such as Xantphos. The reaction is typically carried out in a solvent like dioxane at elevated temperatures, for instance at 100°C for 24 hours, to achieve yields in the range of 65–75%. The resulting thiophen-2-amine can then be converted to its hydrochloride salt by treatment with HCl gas in a solvent like diethyl ether.

The choice of ligand is crucial for the success of the Buchwald-Hartwig amination, with sterically hindered and electron-rich phosphine ligands often providing the best results. wikipedia.org Bidentate phosphine ligands like BINAP and DPPF have also been shown to be effective for the amination of aryl halides. wikipedia.org The reaction conditions, including the choice of base, solvent, and temperature, must be carefully optimized for each specific substrate combination. researchgate.netorganic-chemistry.org

A representative example of the Buchwald-Hartwig amination for thiophen-2-amine synthesis is detailed below.

ReagentsConditionsProductYieldReference
2-Bromothiophene, aqueous ammonia, Pd(OAc)₂, Xantphos100°C in dioxane for 24 hoursThiophen-2-amine65–75%

Direct C-H amination of thiophenes represents an atom-economical approach to synthesizing aminothiophenes, avoiding the need for pre-functionalized starting materials like halothiophenes. Recent research has explored various methods to achieve this transformation.

One approach involves a visible-light-mediated C2-amination of thiophenes using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ) as an organophotocatalyst. rsc.org This method proceeds through a direct C-H activation pathway, where a thiophene radical cation is proposed as a key intermediate. The reaction can transform various thiophenes and azoles into their corresponding aminated products, with water being the only byproduct. rsc.org In this system, tert-butyl nitrite (B80452) (TBN) acts as an electron transfer mediator, and molecular oxygen serves as the terminal oxidant to regenerate the DDQ photocatalyst. rsc.org

Another strategy for direct amination involves the use of iron-nitrene catalysts for the C-H amination at the α-position of carboxylic acids, which can be applied to thiophene-containing substrates. prismbiolab.com This method utilizes a directing group strategy to achieve site-selective amination. prismbiolab.com

The palladium-catalyzed direct arylation of free NH₂ substituted thiophene derivatives has also been investigated. The choice of base, such as potassium acetate, was found to be critical to favor the direct arylation over the competing amination reaction. researchgate.net While this study focuses on arylation, it highlights the challenges and potential for controlling reactivity in direct functionalization of aminothiophenes.

Four-component reactions offer an efficient and convergent strategy for the synthesis of highly substituted 2-aminothiophenes in a single step from simple starting materials. The Gewald reaction, a well-known multi-component reaction, is a cornerstone for 2-aminothiophene synthesis and can be adapted into a four-component process. tandfonline.comrsc.orgwikipedia.org

A typical four-component Gewald reaction involves the condensation of a ketone or aldehyde, an active methylene compound (like malononitrile or ethyl cyanoacetate), elemental sulfur, and an amine. arkat-usa.org This one-pot process allows for the rapid assembly of complex thiophene structures. For instance, reacting a ketone, malononitrile, elemental sulfur, and an aryl/heteroarylnitrile derivative in the presence of a base like sodium hydroxide in tert-butanol (B103910) can afford 2-arylthieno[2,3-d]pyrimidin-4-amines in high yields. researchgate.net

Another variation involves the reaction of an α-methylene carbonyl compound, ethyl cyanoacetate, a primary or secondary amine, and elemental sulfur in the presence of triethylamine in water at room temperature. arkat-usa.org This method efficiently produces 2-amino-3-carboxamide derivatives of thiophene. The products often precipitate from the reaction mixture, simplifying purification. arkat-usa.org

The use of organocatalysts, such as L-proline, has also been reported for four-component Gewald reactions. nih.gov For example, the reaction of various aryl aldehydes, malononitrile, elemental sulfur, and a coumarin-thiazole derivative in the presence of L-proline in ethanol at room temperature can yield substituted 2-aminothiophenes in good yields. tandfonline.comnih.gov

The mechanism of the Gewald reaction generally starts with a Knoevenagel condensation between the carbonyl compound and the active methylene compound, followed by the addition of sulfur and subsequent cyclization and aromatization to form the thiophene ring. wikipedia.orgnih.gov

A summary of a four-component Gewald reaction is presented below.

ReactantsCatalyst/ConditionsProduct TypeReference
Ketone, malononitrile, elemental sulfur, aryl/heteroarylnitrilet-BuOH/NaOH2-Arylthieno[2,3-d]pyrimidin-4-amines researchgate.net
α-Methylene carbonyl, ethyl cyanoacetate, primary/secondary amine, elemental sulfurTriethylamine, water, room temperature2-Aminothiophene-3-carboxamide derivatives arkat-usa.org
Aryl aldehydes, malononitrile, elemental sulfur, coumarin-thiazole derivativeL-proline, ethanol, room temperatureSubstituted 2-aminothiophenes tandfonline.comnih.gov
Ketones/aldehydes, malonodinitrile, elemental sulfurZnO/nanoclinoptilolite, 100°C2-Aminothiophenes nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C4H6ClNS B1280040 Thiophen-2-amine hydrochloride CAS No. 18621-53-9

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

thiophen-2-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NS.ClH/c5-4-2-1-3-6-4;/h1-3H,5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRGDRSIZYKSOPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClNS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10490498
Record name Thiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18621-53-9
Record name Thiophen-2-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10490498
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of Thiophen 2 Amine Hydrochloride

Thiophen-2-amine hydrochloride serves as a versatile building block in organic synthesis, enabling the creation of a wide array of more complex thiophene (B33073) derivatives and fused heterocyclic systems. Its reactivity is characterized by the interplay between the electron-rich thiophene ring and the nucleophilic amino group.

Advanced Spectroscopic Characterization and Computational Studies

Advanced Spectroscopic Techniques for Structural Elucidation

A variety of spectroscopic methods are employed to confirm the structure and purity of Thiophen-2-amine hydrochloride.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For this compound and its analogues, ¹H and ¹³C NMR spectra provide definitive information about the arrangement of atoms. mdpi.com

In the ¹H NMR spectrum of thiophene (B33073) derivatives, the protons on the thiophene ring typically appear in the aromatic region, generally between δ 6.8 and 7.2 ppm. The chemical shifts and coupling patterns of these protons are influenced by the substitution on the ring. The presence of the hydrochloride salt affects the chemical shifts of nearby protons, particularly those on the amino group, which often appear as a broad signal due to proton exchange and coupling with the nitrogen atom. mdpi.com

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. The carbon atoms of the thiophene ring exhibit characteristic chemical shifts, which are influenced by the electronegativity of the sulfur atom and the electronic effects of the amino substituent. mdpi.com For instance, in N-ethylthiophen-3-amine hydrochloride, the C-S carbon is predicted to resonate in the range of δ 140–145 ppm, while the carbon attached to the nitrogen (N-CH₂) is expected around δ 45–50 ppm. vulcanchem.com

A full and unambiguous assignment of all ¹H and ¹³C NMR resonances is crucial and can be achieved through various 1D and 2D NMR experiments. mdpi.com

Table 1: Predicted NMR Data for this compound Analogues

Compound Nucleus Predicted Chemical Shift (δ, ppm)
(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochloride ¹H 1.1–1.3 (isopropyl group), 6.8–7.2 (thiophene protons)
N-ethylthiophen-3-amine hydrochloride ¹H 1.2–1.4 (t, 3H, –CH₂CH₃), 2.8–3.2 (m, 2H, –NH₂⁺–) vulcanchem.com
N-ethylthiophen-3-amine hydrochloride ¹³C 45–50 (N–CH₂), 140–145 (C–S) vulcanchem.com

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule. In the IR spectrum of N-ethylthiophen-3-amine hydrochloride, the N–H stretching vibrations of the protonated amine are expected in the region of 3200–2800 cm⁻¹, and the C–S bond vibrations are anticipated to appear between 600–700 cm⁻¹. vulcanchem.com This technique is valuable for confirming the presence of the key functional moieties within the compound. nih.govapolloscientific.co.uk

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which allows for the unambiguous determination of the molecular formula. mdpi.comvulcanchem.com For instance, HRMS can validate the molecular ion peak and fragmentation patterns of thiophene derivatives, which is crucial for structural confirmation and impurity profiling. researchgate.net This technique is particularly important in the analysis of novel psychoactive substances and for ensuring the quality of pharmaceutical compounds. scispace.com

UV-Visible spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of thiophene derivatives typically shows absorption bands corresponding to π-π* transitions within the aromatic ring. researchgate.net The position and intensity of these absorptions can be influenced by substituents on the thiophene ring and the formation of a hydrochloride salt. For example, the UV-Vis spectrum of a doped polyaniline film, a related conductive polymer, shows characteristic peaks that confirm the electronic changes upon doping. researchgate.net This technique is also used to assess the stability of compounds under various conditions.

Theoretical and Computational Chemistry Approaches

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool to complement experimental data and provide deeper insights into the molecular and electronic structure of this compound. researchgate.net

Density Functional Theory (DFT) calculations are widely used to investigate the properties of thiophene derivatives. researchgate.netnih.gov These studies can predict optimized molecular geometries, vibrational frequencies (IR spectra), NMR chemical shifts, and electronic properties such as HOMO-LUMO energy gaps. researchgate.netresearchgate.net The theoretical results are often compared with experimental data to validate both the computational model and the experimental findings. researchgate.net

DFT calculations help in understanding the electronic structure, including the distribution of electron density and the nature of chemical bonds. For thiophene derivatives, DFT can elucidate how the sulfur heteroatom and the amino substituent influence the electronic properties of the aromatic ring. Furthermore, computational models can predict the electrostatic potential surfaces, which are useful for understanding intermolecular interactions. These theoretical investigations are instrumental in predicting the reactivity and potential applications of new compounds. researchgate.netdntb.gov.ua

Density Functional Theory (DFT) Studies

Geometry Optimization and Electronic Structure Analysis

Computational studies, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the geometry and electronic characteristics of thiophene derivatives. The molecular structure of this compound is defined by a five-membered thiophene ring with a sulfur atom at the first position and an amino group at the second. The hydrochloride salt forms through the protonation of this amino group.

DFT calculations, often using methods like B3LYP with basis sets such as 6-31G(d,p) or 6-311++G(d,p), are employed to optimize the molecular geometry and analyze the electronic properties of thiophene derivatives. researchgate.netresearchgate.net These theoretical models provide insights into bond lengths, bond angles, and dihedral angles, which often show good correlation with experimental data from X-ray crystallography. mdpi.com The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) helps in understanding the charge transfer within the molecule and its chemical reactivity. ajrconline.org

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods are also utilized to predict spectroscopic parameters, such as Nuclear Magnetic Resonance (NMR) chemical shifts. The chemical shifts in thiophenes can be estimated by considering the substituent chemical shifts (SCS) for substituents at the α (2/5) and β (3/4) positions. stenutz.eu

Theoretical calculations of ¹H and ¹³C NMR chemical shifts for thiophene derivatives are often performed using the Gauge-Including Atomic Orbital (GIAO) method coupled with DFT. researchgate.netnih.gov Studies have shown that there is generally a good agreement between the calculated and experimental NMR chemical shifts, which aids in the structural elucidation of these compounds. mdpi.commdpi.com For instance, in studies of related compounds, the calculated ¹H and ¹³C NMR chemical shifts have been successfully compared with experimental data, validating the computational models used. mdpi.comnih.gov The choice of the density functional and basis set can influence the accuracy of the predicted chemical shifts. nih.gov

Quantum Chemical Calculations

Quantum chemical calculations, primarily through DFT, provide a deeper understanding of the molecular and electronic properties of thiophene derivatives. researchgate.netdntb.gov.ua These calculations are used to determine various parameters, including molecular geometry, vibrational frequencies, and electronic transitions. researchgate.netnih.gov The B3LYP functional is a commonly used method in these studies. researchgate.netresearchgate.net

Key parameters derived from these calculations include the energies of the HOMO and LUMO, the energy gap between them, ionization potential, and electron affinity. ajrconline.orgdntb.gov.ua These parameters are crucial for defining the chemical stability and reactivity of the molecule. researchgate.net The molecular electrostatic potential (MEP) map, another output of these calculations, helps to visualize the charge distribution and identify the electrophilic and nucleophilic sites within the molecule. researchgate.net

Molecular Docking and Simulation Studies

Molecular docking is a computational technique frequently used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein. mdpi.com This method is instrumental in understanding the potential biological activity of compounds like this compound and its derivatives.

Molecular docking studies have been performed on various thiophene derivatives to analyze their interactions with specific protein targets. For example, derivatives of 4-(4-chlorothiophen-2-yl)thiazol-2-amine have been docked into the active sites of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes to investigate their anti-inflammatory potential. frontiersin.org These studies reveal how the ligands bind to the amino acid residues within the active site of the target protein. frontiersin.org Similarly, novel 1,3,4-oxadiazole (B1194373) derivatives containing a thiophene moiety have been docked with the cyclin-dependent kinase 2 (CDK-2) protein to assess their binding modes. uomustansiriyah.edu.iq

The analysis of these interactions often involves identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions that stabilize the ligand-protein complex. Visualization tools are used to examine the docked poses and understand the structural basis for the observed biological activity. derpharmachemica.com

A primary goal of molecular docking is to predict the binding affinity of a ligand to its target protein, often expressed as a docking score or binding energy. uomustansiriyah.edu.iqbiorxiv.org For instance, in the study of 1,3,4-oxadiazole derivatives as CDK-2 inhibitors, the docking scores were calculated to be as high as -10.654 kcal/mol, indicating strong binding potential. uomustansiriyah.edu.iq These predictions can help in prioritizing compounds for further experimental testing. mdpi.com

It is important to note that while docking is a powerful tool, the accuracy of binding affinity predictions can vary. mdpi.com The scoring functions used in docking programs are approximations, and factors such as protein flexibility and solvation effects can influence the results. mdpi.com Therefore, docking results are often used in conjunction with experimental data to build a more complete picture of ligand-protein interactions.

QSAR Modeling for Activity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. mdpi.com For thiophene derivatives, 2D-QSAR models have been developed to predict their antioxidant activity. mdpi.com

In a typical QSAR study, various molecular descriptors (physicochemical, topological, and electronic) are calculated for a set of compounds with known activities. Statistical methods are then used to build a model that correlates these descriptors with the observed activity. This model can then be used to predict the activity of new, untested compounds. While specific QSAR studies focusing solely on this compound are not prevalent in the provided search results, the methodology is widely applied to thiophene-containing compounds to guide the design of new molecules with desired biological properties. mdpi.com

Applications in Medicinal Chemistry and Drug Discovery

Thiophen-2-amine Hydrochloride as a Privileged Scaffold

In the realm of medicinal chemistry, a "privileged scaffold" refers to a molecular framework that is capable of binding to multiple biological targets, thereby exhibiting a broad range of pharmacological activities. nih.govresearchgate.net The 2-aminothiophene core is considered one such scaffold. nih.gov Its structural simplicity, stability, and the ease with which it can be chemically modified make it an attractive starting point for the synthesis of new drug candidates. nih.govimpactfactor.org

The incorporation of the 2-aminothiophene moiety into a molecule can confer a diverse set of biological properties, including anticancer, anti-inflammatory, antiviral, and antimicrobial activities. researchgate.netresearchgate.net This versatility has led to the development of several clinically used drugs based on this scaffold, highlighting its importance in drug discovery. researchgate.net The ability of 2-aminothiophene derivatives to act as selective inhibitors and modulators of various biological pathways underscores their potential in creating targeted therapies. nih.gov

Pharmacological Activities of Thiophen-2-amine and its Derivatives

The therapeutic potential of thiophen-2-amine derivatives stems from their diverse biological actions, which have been extensively studied. These compounds have shown promise in treating a range of conditions, most notably cancer and inflammatory disorders. researchgate.netresearchgate.net

The development of novel and effective anticancer agents is a critical area of research. dovepress.com Thiophene (B33073) derivatives have demonstrated significant potential in this field, exhibiting cytotoxic effects against various cancer cell lines. dovepress.comnih.gov Their mechanisms of action are often multifaceted, involving the induction of programmed cell death (apoptosis), inhibition of tumor growth, and interference with key enzymatic processes that promote cancer progression. dovepress.complos.org

Apoptosis is a natural and controlled process of cell death that is often dysregulated in cancer cells. The ability to induce apoptosis in malignant cells is a key characteristic of many anticancer drugs. plos.org Numerous studies have shown that thiophen-2-amine derivatives can effectively trigger this process in various cancer cell lines. plos.orgbohrium.com

For instance, a novel thiophene derivative, F8, was found to induce apoptosis in lymphoma, leukemia, and other cancer cell lines. plos.org This compound was observed to cause phosphatidylserine (B164497) externalization, a hallmark of early apoptosis, as well as mitochondrial depolarization and the generation of reactive oxygen species. plos.org Similarly, other thiophene derivatives have been shown to induce apoptosis in breast cancer cells and human acute lymphoblastic leukemia cells. plos.orgresearchgate.net The cytotoxic effects of many of these compounds are primarily attributed to their ability to initiate apoptosis rather than necrosis. bohrium.com

Derivative TypeCancer Cell Line(s)Observed Apoptotic Effects
Thiophene Carboxamides HepG-2 (Liver), HCT-116 (Colon)Cell accumulation in sub-G1 phase, cell cycle arrest at G2/M, increased p53 and Bax/Bcl-2 ratio, elevated caspase-3/7. tandfonline.com
Thienopyrimidines HT-29 (Colon), HepG-2 (Liver), MCF-7 (Breast)Significant induction of early apoptosis and autophagy. bohrium.com
Thiophene derivative F8 Lymphoma, LeukemiaPhosphatidylserine externalization, mitochondrial depolarization, reactive oxygen species generation. plos.org
Thienopyrrole and Pyrrolothienopyrimidine Scaffolds HepG2 (Liver), PC-3 (Prostate)Induction of apoptosis and cell cycle arrest. mdpi.com

Xenograft models, where human tumor cells are implanted into immunodeficient mice, are a crucial tool for evaluating the in vivo efficacy of potential anticancer drugs. Several studies have demonstrated the ability of thiophen-2-amine derivatives to significantly reduce tumor volume in these models.

One study highlighted a derivative that led to a 60% reduction in tumor volume in a xenograft model over a 16-day period. In another investigation, newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives were evaluated in a breast cancer mouse xenograft model. mdpi.com The results showed a significant reduction in tumor growth starting from the second day of treatment, with the maximum effect observed after eight days. mdpi.com Similarly, a thiazole (B1198619) derivative of thiophene, 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine, has shown tumor growth inhibition in in vivo studies without significant toxicity.

DerivativeXenograft ModelOutcome
Thiophen-2-amine derivative Not specified60% reduction in tumor volume over 16 days.
5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-ones Breast cancer mouse xenograftSignificant reduction in tumor growth, maximal effect after 8 days. mdpi.comresearchgate.net
4-Thiazol-N-(pyridin-2-yl)pyrimidin-2-amine Not specifiedTumor growth inhibition with no significant toxicity.

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a critical role in cancer cell invasion, migration, and metastasis. pnas.org By breaking down the extracellular matrix, uPA facilitates the spread of tumor cells to other parts of the body. pnas.org Therefore, inhibiting the activity of uPA is a promising strategy for antimetastatic therapy. pnas.orgnih.gov

Thiophene-based compounds have been identified as potent inhibitors of uPA. For example, 4,5-disubstituted-thiophene-2-amidines have been designed and synthesized as effective urokinase inhibitors. nih.gov Another notable example is 4-iodobenzo(b)thiophene-2-carboxamidine (B428), a potent and highly selective uPA inhibitor. nih.gov The development of such inhibitors has been aided by structure-based design, which utilizes the X-ray crystal structure of uPA to create compounds that bind effectively to the enzyme's active site. pnas.org

Inflammation is a natural protective response to injury or infection, but chronic inflammation can contribute to a variety of diseases. frontiersin.org Thiophene derivatives have demonstrated significant anti-inflammatory properties, making them potential candidates for the treatment of inflammatory conditions. researchgate.netmdpi.com

The anti-inflammatory effects of these compounds are often attributed to their ability to inhibit key enzymes in the inflammatory pathway, such as cyclooxygenase (COX) and lipoxygenase (LOX). frontiersin.orgdntb.gov.ua These enzymes are responsible for the production of prostaglandins (B1171923) and leukotrienes, which are potent mediators of inflammation. By inhibiting COX and LOX, thiophene derivatives can effectively reduce the inflammatory response. frontiersin.org For example, certain 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives have been shown to be potent inhibitors of both COX and LOX pathways. frontiersin.org In some cases, the anti-inflammatory activity of thiophene derivatives has been found to be superior to that of established drugs like indomethacin (B1671933) in animal models of inflammation. mdpi.com

Anti-inflammatory Effects

Inhibition of COX and LOX Enzymes

Derivatives of thiophen-2-amine have been investigated for their anti-inflammatory potential through the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) enzymes. researchgate.netmdpi.comnih.gov These enzymes are critical mediators in the inflammatory cascade, with COX enzymes responsible for prostaglandin (B15479496) synthesis and LOX enzymes for leukotriene production. nih.gov Dual inhibition of both COX-2 and 5-LOX is a sought-after strategy for developing anti-inflammatory agents with potentially improved efficacy and safety profiles.

Research has shown that the structural features of thiophene derivatives, such as the presence of specific amine, amide, and other functional groups, are important for their interaction and inhibition of these enzymes. researchgate.netmdpi.comnih.gov For instance, a study on a series of 2,3,4-trisubstituted thiophene derivatives identified a compound, N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamide, as a potent and selective COX-2 inhibitor with significant 5-LOX inhibitory activity. nih.gov Molecular modeling suggested that this compound binds effectively within the active sites of both COX-2 and 5-LOX. nih.gov Similarly, another investigation into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives found that certain compounds were potent dual inhibitors of COX/LOX pathways. nih.govresearchgate.net

Compound ClassTarget EnzymeIC₅₀ (µM)Selectivity Index (COX-1/COX-2)Reference CompoundReference IC₅₀ (µM)
N-(4-(4-chlorophenyl)-3-cyanothiophen-2-yl)-2-morpholinoacetamideCOX-25.458.37Celecoxib-
5-LOX4.33-NDGA2.46
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5d)COX-2-112Celecoxib0.05
5-LOX23.08-Zileuton11.00
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivative (5e)COX-2-124Celecoxib0.05
5-LOX38.46-Zileuton11.00

Antimicrobial Activity (Antibacterial, Antifungal, Antiprotozoal)

The thiophene nucleus is a key feature in numerous compounds exhibiting a broad spectrum of antimicrobial activities. nih.govnih.govnih.govtandfonline.com Derivatives of 2-aminothiophene have been synthesized and evaluated against various pathogens, including bacteria, fungi, and protozoa, often showing promising results compared to standard drugs. nih.govtandfonline.comnih.gov

Activity against Bacterial Strains (e.g., E. coli, B. subtilis)

Thiophene derivatives have demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria. emerald.com In one study, a series of ethyl-2-(substituted benzylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate derivatives were synthesized and tested for their antibacterial properties. nih.gov Compound S1 from this series was identified as a particularly potent agent against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Salmonella typhi, with a minimum inhibitory concentration (MIC) of 0.81 µM/ml. nih.gov Another study screened newly synthesized thiophene derivatives against a panel of bacteria, revealing potent activity against strains like Streptococcus pneumoniae, Bacillus subtilis, Pseudomonas aeruginosa, and Escherichia coli. tandfonline.com Some of these novel compounds exhibited greater inhibitory effects than the reference antibiotics. tandfonline.com Further research has focused on thiophene derivatives as a potential treatment for drug-resistant bacteria, with some compounds showing bactericidal effects against colistin-resistant Acinetobacter baumannii and E. coli. frontiersin.org

Compound/Derivative ClassBacterial StrainMIC (µM/ml)Reference Drug
Ethyl-2-(benzylideneamino)-tetrahydrobenzo[b]thiophene (S1)Bacillus subtilis0.81Cefadroxil
Escherichia coli0.81Cefadroxil
Thiophene-Tyr-Arg-OH derivativeEscherichia coli15 µg/mLAmpicillin
Antileishmanial Activity

Leishmaniasis is a parasitic disease for which current treatments have significant limitations, including toxicity and drug resistance, creating an urgent need for new therapies. nih.govmdpi.com Thiophene-based compounds, specifically 2-amino-thiophene derivatives, have emerged as a promising class of antileishmanial agents. mdpi.comnih.govnih.gov Numerous studies have demonstrated the potent in vitro activity of these compounds against various Leishmania species. researchgate.netresearchgate.netresearchgate.net

Successful antileishmanial drug candidates must be effective against both the extracellular promastigote and the intracellular amastigote forms of the parasite. Research has confirmed that 2-amino-thiophene derivatives exhibit activity against both life stages of Leishmania amazonensis and Leishmania major. mdpi.comnih.govmdpi.comresearchgate.net

One study synthesized a library of novel thiophene derivatives and found that compound 5D was highly active against L. major promastigotes with an EC₅₀ of 0.09 µM and inhibited intracellular amastigote proliferation by over 75% at a concentration of 0.63 µM. mdpi.comnih.gov Another investigation of ten 2-amino-thiophene derivatives showed that all compounds possessed activity against both promastigotes and axenic amastigotes of L. amazonensis, with derivatives containing an indole (B1671886) ring showing the best results. nih.govresearchgate.net The derivative SB-200 was effective against promastigotes of L. braziliensis, L. major, and L. infantum, and also showed potent activity against the amastigote form with an IC₅₀ of 2.85 µM. researchgate.netresearchgate.net

Compound/DerivativeLeishmania SpeciesParasite FormIC₅₀ / EC₅₀ (µM)
5DL. majorPromastigote0.09
L. majorAmastigote>75% inhibition @ 0.63 µM
SB-200L. infantumPromastigote3.96
L. braziliensisPromastigote4.25
L. majorPromastigote4.65
-Amastigote2.85
SB-83-Amastigote2.91

The antileishmanial action of 2-amino-thiophene derivatives appears to be mediated through the induction of programmed cell death in the parasite. nih.govresearchgate.net Studies have shown that selected compounds, such as SB-200, SB-44, and SB-83, induce apoptosis in Leishmania promastigotes. nih.govresearchgate.net This apoptotic process involves key cellular events such as the externalization of phosphatidylserine and the fragmentation of DNA, similar to patterns observed with control agents. nih.govresearchgate.net In addition to apoptosis, some derivatives are thought to act on the parasite's plasma membrane, leading to a loss of integrity and subsequent necrosis. researchgate.net Docking studies also suggest that these compounds may inhibit essential parasite enzymes like trypanothione (B104310) reductase. nih.govresearchgate.net

Beyond direct parasiticidal effects, 2-amino-thiophene derivatives can also modulate the host's immune response to infection. nih.govresearchgate.net The effective clearance of intracellular amastigotes is linked to the activation of macrophages, a process driven by specific cytokine signals. Research has demonstrated that the reduction in macrophage infection by L. amazonensis after treatment with compounds SB-200 and SB-83 is associated with an increase in the production of pro-inflammatory cytokines TNF-α and IL-12, as well as nitric oxide (NO). nih.govresearchgate.net Another derivative, SB-83, was shown to elevate levels of reactive oxygen and nitrogen species while reducing anti-inflammatory cytokines IL-10 and IL-6, further pointing to an immunomodulatory mechanism that favors parasite elimination. jensenlab.org

Neuropharmacological Applications

This compound and its analogues have been a subject of interest in neuropharmacology due to their structural similarities to known psychoactive substances and their potential to interact with key components of the central nervous system. smolecule.com Research has explored their effects on neurotransmitter systems, interactions with specific receptors, and their potential as scaffolds for new central nervous system-acting agents. smolecule.comipinnovative.com

The thiophene moiety's electron-rich structure is thought to potentially enhance binding to central nervous system receptors compared to phenyl-based analogues. this compound itself has been investigated for its effects on neurotransmitter systems, particularly as a potential norepinephrine-dopamine reuptake inhibitor. Analogues such as 1-(thiophen-2-yl)pentan-1-amine (B12093586) hydrochloride have also been highlighted as candidates for further neuropharmacological investigation due to their potential to affect these systems. smolecule.com The thiophene ring contributes to unique chemical properties that can be exploited in various applications, including the development of compounds that modulate biological pathways.

The interaction between the serotonin (B10506) (5-HT) and dopamine (B1211576) (DA) systems is a key area of neuropharmacological research, as 5-HT receptors are known to modulate dopaminergic function. nih.gov Thiophene derivatives have been studied for their affinity for these receptors. The structural similarity of compounds like 1-(thiophen-2-yl)pentan-1-amine hydrochloride to known psychoactive substances suggests potential interactions with serotonin or dopamine receptors. smolecule.com Preliminary studies on other thiophene derivatives indicated that certain compounds could enhance serotonin receptor activity.

More specifically, methiopropamine (MPA), a thiophene analogue of methamphetamine, acts as a norepinephrine-dopamine reuptake inhibitor, increasing the levels of these neurotransmitters in the brain. service.gov.uk It is significantly more selective for norepinephrine (B1679862) over dopamine and displays negligible activity as a serotonin reuptake inhibitor. wikipedia.org Conversely, other research has described complex molecules incorporating arylpiperazine and thiophene structures that possess binding affinity for both serotoninergic receptors (specifically 5-HT1A) and dopamine D2 receptors. researchgate.net

The structural relationship between thiophene-based amines and amphetamines has led to the investigation of thiophene derivatives as stimulant drug analogues. Methiopropamine (MPA), or 1-(thiophen-2-yl)-2-methylaminopropane, is a direct structural analogue of methamphetamine where the phenyl ring is replaced by a thiophene ring. wikipedia.orgmdpi.com It emerged on the drug market as a "research chemical" and produces stimulant effects such as increased energy and focus. wikipedia.orgmdpi.com

Similarly, thiopropamine, or 1-(thiophen-2-yl)-2-aminopropane, is an analogue of amphetamine. wikipedia.org It demonstrates stimulant effects comparable to amphetamine but with approximately one-third the potency. smolecule.comwikipedia.org These analogues are believed to act primarily as norepinephrine-dopamine reuptake inhibitors and/or releasing agents, consistent with the mechanism of classical stimulants. wikipedia.org

Antiviral Activity (e.g., Anti-norovirus)

Human noroviruses (HuNoVs) are a leading cause of acute gastroenteritis, but no approved vaccines or antiviral treatments are currently available. nih.govscirp.org Research into small molecule inhibitors has identified thiophene derivatives as a promising class of anti-norovirus agents. jst.go.jp

A cell-based screening of a chemical library identified 5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide as an initial hit compound against norovirus, with a 50% effective concentration (EC₅₀) of 37 µM. jst.go.jp Subsequent structure-activity relationship (SAR) studies were conducted to optimize this scaffold. These studies revealed that a halogenated thiophene ring connected to an amide bond at the 2-position is essential for anti-norovirus activity. jst.go.jp Further optimization led to the development of a hybrid compound, 3,5-di-bromo-thiophen-4,6-di-fluoro-benzothiazole, which showed potent anti-norovirus activity with an EC₅₀ value of 0.53 µM, representing a 70-fold improvement over the original hit. jst.go.jp Other studies have also found that thiophene-containing compounds can inhibit norovirus replication in cell-based systems, highlighting the potential of this chemical scaffold in developing new antiviral therapeutics. nih.gov

Table 2: Anti-norovirus Activity of Thiophene Carboxamide Derivatives
CompoundAntiviral Activity (EC₅₀)Source
5-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide37 µM jst.go.jp
5-chloro-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide30 µM jst.go.jp
3,5-di-bromo-N-(6-fluorobenzo[d]thiazol-2-yl)thiophene-2-carboxamide24 µM jst.go.jp
3,5-di-bromo-N-(4,6-di-fluoro-benzothiazol-2-yl)thiophene-2-carboxamide0.53 µM jst.go.jp

Antinociceptive Activity

Thiophene derivatives have been explored for their potential as antinociceptive, or pain-relieving, agents. nih.gov Various studies have synthesized and evaluated hybrid molecules containing a thiophene ring for their ability to alleviate pain in different animal models. nih.govfrontiersin.orgmdpi.com

One study investigated a series of hybrid compounds featuring both pyrrolidine-2,5-dione and thiophene rings. nih.gov The antinociceptive activity of the most active compounds was evaluated in the hot plate and writhing tests. nih.gov Another study focused on derivatives of 3-(3-methylthiophen-2-yl)pyrrolidine-2,5-dione, assessing their effects in models of tonic and neuropathic pain. mdpi.com In the formalin test, which models tonic pain, certain derivatives significantly decreased the pain response in both the neurogenic and inflammatory phases. mdpi.com

Further research into 4-(4-chlorothiophen-2-yl)thiazol-2-amine derivatives demonstrated analgesic effects in the hot plate model. frontiersin.org For instance, compound 5e produced a 36.99% reduction in response to thermal shocks at a dose of 20 mg/kg. frontiersin.org The antinociceptive activity of another thiophene derivative, (E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide, was linked to its opposing modulatory mechanisms at the α7 nicotinic acetylcholine (B1216132) receptor. anesthesiaexperts.com These findings underscore the potential of thiophene-based structures in the development of new analgesic drugs. frontiersin.org

Table 3: Antinociceptive Effects of Selected Thiophene Derivatives
Compound SeriesTest ModelKey FindingSource
3-(3-Methylthiophen-2-yl)-pyrrolidine-2,5-dione derivativesFormalin Test (Tonic Pain)Compound 6 significantly decreased pain response by up to 80% in the neurogenic phase. mdpi.com
4-(4-chlorothiophen-2-yl)thiazol-2-amine derivativesHot Plate Test (Analgesia)Compound 5e stopped thermal shocks 36.99% of the time at 20 mg/kg. frontiersin.org
(E)-3-(thiophen-2-yl)-N-(p-tolyl)acrylamide (DM497)Oxaliplatin-induced Neuropathic Pain10 mg/kg of DM497 decreased neuropathic pain in mice. anesthesiaexperts.com

Nitric Oxide Synthase (nNOS) Inhibition

Derivatives of thiophen-2-amine have emerged as potent and selective inhibitors of neuronal nitric oxide synthase (nNOS). nih.govacs.org Overproduction of nitric oxide by nNOS is implicated in various neurodegenerative diseases and certain cancers, making selective inhibition a key therapeutic strategy. nih.govnih.gov

Research has focused on thiophene-2-carboximidamide (B1620697) derivatives, which have shown promising results. nih.govacs.org For instance, a hybrid strategy combining the thiophene-2-carboximidamide fragment with features of aminopyridine inhibitors led to the development of compounds with low nanomolar inhibitory potency and high selectivity for nNOS over other isoforms like endothelial NOS (eNOS) and inducible NOS (iNOS). nih.govacs.org

One study reported two inhibitors with Ki values of 5 nM for nNOS and selectivities of 440- and 540-fold over eNOS, and 260- and 340-fold over iNOS, respectively. nih.govacs.org These compounds demonstrated excellent in vitro efficacy in melanoma cell lines. nih.gov The development of such selective inhibitors is crucial to avoid potential cardiovascular side effects associated with the inhibition of eNOS. researchgate.net

Mechanism of Action Studies

The biological activity of this compound and its derivatives is closely linked to their interactions with specific biological targets and the key roles played by the sulfur atom and the amine group.

Interaction with Biological Targets (Enzymes, Receptors)

Thiophene-based compounds have been shown to interact with a variety of enzymes and receptors, leading to the modulation of their activity. These interactions are fundamental to their therapeutic effects.

Enzyme Inhibition: Besides nNOS, derivatives of thiophen-2-amine have been investigated as inhibitors of other enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes. frontiersin.org The ability of these compounds to inhibit multiple enzymatic pathways highlights their potential as broad-spectrum anti-inflammatory agents. frontiersin.org

Receptor Binding: The planar aromatic system of the thiophene ring facilitates π-π stacking interactions with aromatic residues in the binding sites of receptors. nih.gov This, combined with other interactions, contributes to the binding affinity and specificity of thiophene-containing ligands.

Cancer-Related Targets: In the context of cancer, thiophene derivatives have been shown to target key signaling pathways. For example, certain derivatives have demonstrated inhibitory activity against vascular endothelial growth factor receptor 2 (VEGFR-2) and protein kinase B (AKT), both of which are crucial for cancer cell growth and survival. researchgate.net

Role of Sulfur Atom and Amine Group in Binding and Reactivity

The sulfur atom and the amine group are critical determinants of the biological activity of this compound.

The sulfur atom in the thiophene ring possesses lone pairs of electrons that can participate in the formation of hydrogen bonds with biological targets. nih.gov This interaction can significantly enhance the binding affinity of the molecule. nih.gov Furthermore, the sulfur atom influences the electronic properties of the thiophene ring, contributing to its aromatic character and reactivity.

The amine group at the 2-position of the thiophene ring is a key functional group that can be protonated to form a hydrochloride salt. This protonated amine group can engage in strong electrostatic interactions and hydrogen bonding with negatively charged residues, such as aspartate or glutamate, in the active sites of enzymes. nih.govacs.org This is particularly important for the inhibition of enzymes like nNOS, where such interactions contribute to both potency and selectivity. nih.govacs.org

Structure-Activity Relationship (SAR) Studies of Thiophen-2-amine Derivatives

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of thiophen-2-amine derivatives. These studies involve systematically modifying the chemical structure to understand how different functional groups and their positions influence biological activity.

For thiophene-based compounds, SAR studies have revealed several key insights:

Substitution on the Thiophene Ring: The nature and position of substituents on the thiophene ring can dramatically affect activity. For instance, in a series of N-acylhydrazones containing a thiophene ring, the substitution pattern was found to be critical for their anticancer activity. acs.org

Modifications of the Amine Group: Altering the amine group, such as converting a secondary amine to a tertiary amine, has been shown to improve the selectivity of nNOS inhibitors. acs.org

Bioisosteric Replacement: Replacing a phenyl ring with a thiophene ring has been a successful strategy in drug design. In some cases, this substitution leads to improved potency, while in others, it helps to fine-tune the electronic and steric properties of the molecule. techscience.com

Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of substituents play a significant role. For example, in one study on anticancer thiophene derivatives, electron-withdrawing groups at the meta-position of a phenyl ring attached to the thiophene scaffold were found to be essential for activity.

The following table summarizes SAR findings for different classes of thiophene derivatives:

Compound ClassKey SAR FindingsReference
Thiophene-2-carboximidamide nNOS inhibitorsConversion of a secondary amine to a tertiary amine in the linker region improves selectivity for nNOS over eNOS. acs.org
N-Benzyl-2-phenylpyrimidin-4-amine derivativesReplacing the thiophene moiety with a simple phenyl ring resulted in a modest improvement in potency. techscience.com
Anticancer thiophene derivativesElectron-withdrawing groups at the meta-position of an attached phenyl ring are required for activity.
N-acylhydrazones with a thiophene ringThe specific substitution pattern on the thiophene ring is crucial for anticancer activity. acs.org

Preclinical Evaluation and Translational Research

The promising biological activities of thiophen-2-amine derivatives have led to their evaluation in various preclinical models, including in vitro cell-based assays.

In vitro Studies (e.g., Cell Line Assays)

In vitro studies using various cancer cell lines have been instrumental in evaluating the anticancer potential of thiophen-2-amine derivatives. These assays provide valuable information on the cytotoxicity and mechanism of action of these compounds.

Cytotoxicity Screening: Thiophene derivatives have demonstrated cytotoxic effects against a range of cancer cell lines. For example, some derivatives have been shown to induce apoptosis in HCT116 colon cancer cells and human breast cancer cell lines. mdpi.com

IC50 Determination: The half-maximal inhibitory concentration (IC50) is a key parameter determined in these studies. For instance, novel fused thiophene derivatives have been evaluated against liver (HepG2) and prostate (PC-3) cancer cell lines, with some compounds showing IC50 values in the low micromolar range. researchgate.net One particularly active chloro derivative exhibited an IC50 of 3.105 µM on HepG2 and 2.15 µM on PC-3 cells. researchgate.net

Targeting Specific Cancer Pathways: Some thiophene-based compounds have been specifically designed to target lung cancer. A series of derivatives targeting the H1299 non-small cell lung cancer (NSCLC) cell line showed potent activity, with IC50 values ranging from 12 to 54 nM. The most potent compound in this series had an IC50 of 12.5 nM against H1299 cells.

The table below provides a summary of the in vitro anticancer activity of selected thiophene derivatives:

Compound TypeCell LineActivityReference
Thiophene derivativesHCT116 (Colon)Induction of apoptosis
(Propan-2-yl)[(thiophen-2-yl)methyl]amine hydrochlorideHuman breast cancerIncreased apoptosis mdpi.com
Fused thiophene derivativesHepG2 (Liver)IC50 = 3.105 µM researchgate.net
Fused thiophene derivativesPC-3 (Prostate)IC50 = 2.15 µM researchgate.net
Thiophene scaffold derivativesH1299 (NSCLC)IC50 = 12.5 nM

In vivo Studies (e.g., Animal Models)

Derivatives built upon the Thiophen-2-amine scaffold have been extensively evaluated in various animal models to determine their therapeutic efficacy in live organisms. These studies are critical for validating the potential of these compounds as treatments for a range of conditions, including cancer, inflammation, epilepsy, and infectious diseases.

For instance, in the realm of oncology, a derivative of thiophene demonstrated significant tumor growth inhibition in xenograft models. Another study focusing on breast cancer used an in vivo xenograft model to show that newly synthesized 5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one derivatives could markedly reduce tumor growth, with the maximum effect observed after eight days of treatment. mdpi.comnih.gov

In the field of anti-inflammatory research, thiophene derivatives have shown potent activity in classic models like carrageenan-induced paw edema in rodents. nih.govbohrium.com One study found that certain thienopyrimidine derivatives exhibited analgesic and anti-inflammatory effects comparable to or greater than standard drugs like indomethacin and celecoxib. bohrium.com Specifically, compound 2b from this study was a potent inhibitor of PGE2 synthesis and showed favorable metabolic stability. bohrium.com Another investigation revealed that tetrasubstituted thiophenes, such as compound 4c , provided up to 77% protection against inflammation in a paw edema model at a 20 mg/kg dose. tandfonline.com

The anticonvulsant properties of thiophene derivatives have also been confirmed in vivo. Studies using the maximal electroshock (MES), 6 Hz psychomotor seizure, and subcutaneous pentylenetetrazole (scPTZ) tests in mice have identified several promising compounds. mdpi.comnih.gov One lead compound, 33 , not only showed potent activity in the MES and 6 Hz tests but also demonstrated efficacy in a model of absence seizures (scPTZ test), indicating a broad spectrum of anticonvulsant activity. mdpi.com This compound also showed significant analgesic effects in pain models. mdpi.com

Furthermore, the antimycobacterial potential of these derivatives has been validated in animal models of tuberculosis. A representative thiophene-arylamide compound, 25a , demonstrated significant bactericidal activity in an acute mouse model of tuberculosis, highlighting its potential as a lead for further development. acs.orgnih.gov Similarly, a thiophene-benzenesulfonamide derivative, 17b , also exhibited modest in vivo efficacy in a murine tuberculosis model. nih.gov

Table 1: Selected In vivo Studies of Thiophene Derivatives

Compound/Derivative Class Animal Model Therapeutic Area Key Findings Reference(s)
Thiophene-arylamide (25a ) Acute Mouse Model of Tuberculosis Antimycobacterial Demonstrated significant bactericidal activity. acs.org, nih.gov
Thiophene-benzenesulfonamide (17b ) Acute Mouse Model of Tuberculosis Antimycobacterial Exhibited modest in vivo efficacy. nih.gov
3-(Benzo[b]thiophen-2-yl)pyrrolidine-2,5-dione (33 ) MES, 6 Hz, scPTZ Seizure Models (Mice) Anticonvulsant Showed broad-spectrum anticonvulsant effects; ED₅₀ (MES) = 27.4 mg/kg, ED₅₀ (6 Hz) = 30.8 mg/kg. mdpi.com
Thienopyrimidine (2b ) Carrageenan-Induced Paw Edema (Rats) Anti-inflammatory Exhibited potent anti-inflammatory activity comparable to indomethacin. bohrium.com
Tetrasubstituted Thiophene (4c ) Carrageenan-Induced Paw Edema (Rats) Anti-inflammatory Showed 77% protection from inflammation at 20 mg/kg. tandfonline.com
5-(thiophen-2-yl)thieno-[2,3-d]pyrimidin-4-one In vivo Xenograft Model Anticancer Significantly reduced tumor growth over 8 days. mdpi.com, nih.gov
Trisubstituted Methanes with Thiophene Murine Model of M. fortuitum Antimycobacterial Two compounds cleared acute infection and reduced persistent infection by >2 log. oup.com

Drug Design and Optimization

The thiophene scaffold is considered a "privileged structure" in medicinal chemistry, making it a cornerstone of rational drug design and optimization. nih.govmdpi.com Its utility stems from its bioisosteric relationship with the benzene (B151609) ring, allowing it to enhance a molecule's pharmacological profile, including metabolic stability and binding affinity, often by participating in additional hydrogen bonding via its sulfur atom. nih.gov Drug design and optimization efforts frequently involve computational approaches to identify and refine lead compounds, aiming to improve potency and selectivity while minimizing potential side effects. nih.govresearchgate.net

Strategies for optimization often revolve around structure-activity relationship (SAR) studies, which explore how modifying the chemical structure of a compound affects its biological activity. nih.gov By systematically altering substituents on the thiophene ring, medicinal chemists can fine-tune the compound's properties. For example, the design of nonacidic thiophene-based anti-inflammatory agents has been guided by the need to reduce the gastrointestinal side effects associated with traditional NSAIDs. bohrium.com Similarly, in the development of antitubercular agents, systematic optimization of the side chains flanking the thiophene core led to new lead compounds with potent activity against both drug-susceptible and drug-resistant strains. acs.orgnih.gov

Ligand-Based Virtual Screening

Ligand-based virtual screening (LBVS) is a powerful computational technique in drug discovery that relies on the knowledge of molecules known to be active for a specific biological target. researchgate.netmdpi.com This approach, which includes methods like Quantitative Structure-Activity Relationship (QSAR) modeling and pharmacophore mapping, is used to screen large chemical databases to identify novel compounds with a high probability of being active. nih.govscirp.org The Thiophen-2-amine scaffold and its derivatives are frequently subjected to LBVS to discover new therapeutic leads.

A notable application of LBVS was the identification of new anti-leishmanial agents. nih.gov In this study, a large database of 1,862 compounds was used to build robust QSAR models. These models, combined with ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) filters, were used to screen a series of 2-amino-thiophene (2-AT) derivatives. This approach successfully selected eleven 2-AT derivatives for synthesis, eight of which proved to be active in vitro, with some showing higher potency than the reference drug. nih.gov This demonstrates the efficiency of LBVS in saving time and resources by prioritizing promising candidates. nih.gov

Pharmacophore modeling is another key LBVS technique. It involves identifying the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) that a molecule must possess to bind to a specific target. scirp.org For instance, a pharmacophore model was developed for Cyclin-Dependent Kinase 2 (CDK2) inhibitors and used to screen a database for new compounds. This led to the identification of several hits, which were then confirmed through molecular docking studies, revealing their potential as novel CDK2 inhibitors for cancer therapy. scirp.org

QSAR studies are fundamental to ligand-based design, establishing a mathematical relationship between the chemical structures of thiophene derivatives and their biological activity. benthamdirect.comresearchgate.net These models help predict the activity of new, unsynthesized compounds and provide insights into the structural features—such as electronic properties and molecular connectivity—that are crucial for therapeutic efficacy. benthamdirect.comresearchgate.netinnovareacademics.in

Table 2: Examples of Ligand-Based Virtual Screening Studies on Thiophene Derivatives

Study Focus / Target Method(s) Database/Compound Set Size Key Outcome(s) Reference(s)
Anti-leishmanial Agents QSAR, ADMET filters 1,862 compounds (for model), 11 selected for synthesis Identified 8 active compounds; compounds 8CN and DCN-83 were most potent against different forms of the parasite. nih.gov
CDK2 Inhibitors Pharmacophore Modeling, Molecular Docking Enamine kinase hinge region directed library Developed a highly correlating pharmacophore model (r=0.906) and identified 3 lead compounds as potential anticancer agents. scirp.org
Polo-Like Kinase 1 (PLK1) Inhibitors 3D-QSAR (CoMFA, CoMSIA), Molecular Docking 100 thiophene derivatives (66 training, 34 test) Developed statistically significant and predictive models (CoMFA q²=0.845, CoMSIA q²=0.804) to guide design of new inhibitors. innovareacademics.in
Anti-HCV Agents QSAR Series of thiophene derivatives Found that activity is controlled by molecular connectivity and Hammett constant; predicted new potent compounds. benthamdirect.com
Anti-inflammatory Agents QSAR, Cluster Analysis 43 thiophene analogs Established a three-point pharmacophore and highlighted the dominant role of electronic properties (ELUMO, dipole moment). researchgate.net

Applications in Materials Science and Industrial Chemistry

Electronic Properties for Device Enhancement

The electronic characteristics of thiophen-2-amine hydrochloride are pivotal for its use in enhancing electronic devices. The thiophene (B33073) ring itself possesses distinct electronic properties that make it a valuable component in materials chemistry and organic synthesis. The presence of an amino group on the thiophene ring introduces significant electronic changes through both inductive and resonance effects. The nitrogen atom's lone pair of electrons can engage in resonance with the thiophene ring's aromatic π-system, which increases electron density at certain positions within the molecule. This redistribution of electrons impacts the compound's stability and reactivity.

When forming the hydrochloride salt, the amino group is protonated, creating a positively charged ammonium (B1175870) center. This alteration in the electronic distribution within the molecule and the resulting ionic character enhance intermolecular interactions. These enhanced interactions can modify the physical properties and crystalline packing of the material. The unique electronic properties of thiophene-containing compounds make them useful in conductive polymers and electrochromic devices. For instance, thiophene-based cations have been used as spacers in 2D/3D mixed perovskite phases for tin-based perovskite solar cells, leading to improved device efficiency and stability. researchgate.net The introduction of these cations can induce the oriented crystallization of the perovskite films, optimize film morphology, and stabilize the perovskite structure. researchgate.net

Use as Monomers and Scaffolds in Polymer Chemistry

This compound serves as a crucial building block in polymer chemistry, acting as both a monomer and a scaffold for creating complex polymeric structures. Thiophene-based polymers are a significant class of conjugated polymers with applications in field-effect transistors, plastic solar cells, and light-emitting diodes due to their excellent electrical and optical properties, as well as their chemical and thermal stability. rsc.org

The ability to functionalize polythiophenes by introducing various substituents, such as alkyl, alkoxy, or amino groups, allows for the tuning of their solubility, processability, and electronic properties. rsc.org For example, 2,5-di(thiophen-2-yl)-1-H-arylpyrroles have been synthesized as versatile building blocks for conjugated polymers that exhibit high thermal stability and solubility, which are important for device fabrication. nih.gov The modular synthesis of such monomers allows for the customization of conjugated polymers for specific electronic applications. nih.gov

The polymerization of thiophene monomers can be achieved through various methods, including Stille, Suzuki-Miyaura, and nickel-catalyzed cross-coupling reactions. nih.gov The choice of polymerization method and catalyst can significantly influence the properties of the resulting polymer, such as its regioregularity, which in turn affects the material's solid-state structure and device performance. rsc.org

Role in the Dyestuff Industry

In the dyestuff industry, 2-aminothiophene and its derivatives are important intermediates for the synthesis of azo dyes. espublisher.com Azo dyes containing the thiophene nucleus are known for their versatile applications in coloring various materials, including textiles, leather, and polymers. espublisher.comsapub.org The presence of the thiophene ring in the dye structure can lead to a wide range of colors, from yellow-red to green. sapub.org

The synthesis of these dyes often involves the diazotization of an aminothiophene derivative, which is then coupled with another aromatic compound. sapub.org For example, brilliant red lightfast dyes can be produced by coupling diazotized thiophen-amines with diaminopyridines. sapub.org The specific substituents on the thiophene ring and the coupling partner influence the final color and fastness properties of the dye. sapub.org Research has shown that dyes derived from aminothiophenes can exhibit good fastness to light, washing, and sublimation, making them suitable for various applications. sapub.org

Catalytic Applications

This compound and related thiophene compounds also find use in the field of catalysis, particularly as ligands in transition metal-catalyzed reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, which are essential in the synthesis of pharmaceuticals, natural products, and organic materials. nih.govacs.org Thiophene-containing molecules can act as ligands that coordinate to the palladium center, influencing the catalyst's activity and selectivity. rsc.org

For instance, in Suzuki-Miyaura cross-coupling reactions, which are widely used for creating C-C bonds, palladium catalysts with specific phosphine-based ligands have been shown to be highly effective for the polymerization of thiophene-containing monomers. frontiersin.org An active catalyst system based on Pd(0) and a bulky phosphine (B1218219) ligand has been demonstrated to be very efficient in synthesizing various thiophene-containing linear and hyperbranched conjugated polymers. frontiersin.org This catalytic system allows for high yields with lower catalyst loading and shorter reaction times compared to traditional catalysts like Pd(PPh3)4. frontiersin.org The use of such advanced catalytic systems is crucial for addressing the limitations of conventional palladium catalysts in the polymerization of thiophene-containing conjugated polymers. frontiersin.org

Corrosion Inhibition

Thiophene derivatives, including those related to this compound, have been investigated as effective corrosion inhibitors for various metals and alloys in acidic environments. rsc.orgtsijournals.com The efficiency of these organic inhibitors is often attributed to the presence of heteroatoms like sulfur and nitrogen, as well as π-electrons in their molecular structure. researchgate.net These features facilitate the adsorption of the inhibitor molecules onto the metal surface, forming a protective film that blocks the active sites for corrosion. researchgate.netsemanticscholar.org

The adsorption process can be influenced by the concentration of the inhibitor, with higher concentrations generally leading to increased inhibition efficiency. rsc.orgsemanticscholar.org For example, certain thiophene derivatives have shown to achieve high inhibition efficiencies (up to 96%) for aluminum alloys in hydrochloric acid solution at a concentration of 10⁻³ M. rsc.org The mode of adsorption, whether physical or chemical, can be determined by analyzing thermodynamic parameters derived from experimental data. nih.gov The negative values of the Gibbs free energy of adsorption for some thiophene-based inhibitors indicate a spontaneous adsorption process. semanticscholar.orgnih.gov

The table below summarizes the inhibition efficiencies of some thiophene derivatives on different metals in acidic media:

InhibitorMetal/AlloyCorrosive MediumInhibitor ConcentrationInhibition Efficiency (%)Reference
(E)-5-methyl-4-((thiophen-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione (TMAT)Carbon Steel1 M HCl1 x 10⁻³ M91.1 semanticscholar.orgnih.gov
(E)-4-(((5-(dimethylamino)thiophen-2-yl)methylene)amino)-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione (DMTMAT)Carbon Steel1 M HCl1 x 10⁻³ M94.0 semanticscholar.orgnih.gov
(E)-thiophene-2-carbaldehyde oxime (OXM)AA2024-T3 Aluminum Alloy1 M HCl10⁻³ M94.0 rsc.org
(E)-5-(thiophen-2-yl)-1H-tetrazole (TET)AA2024-T3 Aluminum Alloy1 M HCl10⁻³ M96.0 rsc.org
Naphthalene-1-yl-thiophene-2-ylmethylene-amine (NT)AZ31 Magnesium Alloy0.05 M HClNot SpecifiedEffective tsijournals.com

Q & A

Q. What are the established synthesis methods for Thiophen-2-amine hydrochloride, and how is purity assessed during synthesis?

this compound is typically synthesized via convergent routes involving thiophene ring functionalization followed by amine group introduction. For example, oxidative coupling reactions (similar to those used for thiamine derivatives) can be adapted for intermediate formation . Purity assessment employs high-performance liquid chromatography (HPLC) with UV detection (e.g., at 254 nm) and nuclear magnetic resonance (NMR) spectroscopy to confirm structural integrity. Pharmacopeial standards, such as those outlined in the British Pharmacopoeia, recommend residual solvent analysis via gas chromatography (GC) to ensure compliance with safety thresholds .

Q. How can researchers evaluate the stability of this compound under varying storage conditions?

Stability studies should follow International Council for Harmonisation (ICH) guidelines Q1A(R2). Design experiments to test:

  • Thermal stability : Accelerated degradation at 40°C–60°C for 1–6 months.
  • Photostability : Exposure to UV-Vis light (ICH Q1B) in quartz cells, with periodic HPLC monitoring for degradation products .
  • Humidity sensitivity : Store samples at 75% relative humidity and analyze water content via Karl Fischer titration . Data should be tabulated to compare degradation kinetics (e.g., half-life calculations) under each condition.

Advanced Research Questions

Q. What analytical method validation parameters are critical for quantifying this compound in complex matrices?

Method validation must include:

  • Linearity : Calibration curves (e.g., 0.1–100 µg/mL) with R² ≥ 0.994.
  • Accuracy : Spike-and-recovery experiments (85–115% recovery).
  • Precision : Intra-day and inter-day relative standard deviation (RSD) ≤ 2%.
  • Limit of detection (LOD) and quantification (LOQ) : Determined via signal-to-noise ratios (3:1 for LOD, 10:1 for LOQ). Spectrophotometric methods (e.g., oxidative coupling with 4-aminoantipyrine) are validated using these parameters, as described in Analytical Chemistry protocols .

Q. How can researchers resolve contradictory data in spectroscopic analysis (e.g., NMR vs. IR)?

Contradictions often arise from sample impurities or instrument calibration errors. A systematic approach includes:

  • Cross-validation : Compare results with mass spectrometry (MS) or X-ray crystallography.
  • Sample recrystallization : Purify the compound using solvent systems like ethanol/water to remove interfering species.
  • Reference standards : Use certified materials (e.g., LGC Standards) to recalibrate instruments .

Q. What strategies mitigate hygroscopicity-related issues during experimental handling?

Hygroscopicity can be managed by:

  • Controlled environments : Use gloveboxes with <5% humidity for weighing.
  • Lyophilization : Freeze-dry the compound to reduce adsorbed water.
  • Karl Fischer titration : Quantify water content before critical experiments (e.g., kinetic studies) .

Q. How can researchers design degradation studies to identify major decomposition pathways?

Stress testing under acidic, basic, oxidative, and thermal conditions is essential:

  • Acidic/alkaline hydrolysis : Reflux with 0.1M HCl or NaOH at 60°C for 24 hours.
  • Oxidative stress : Treat with 3% H₂O₂ and monitor via LC-MS for peroxide adducts.
  • Degradation product isolation : Use preparative HPLC followed by MS/MS for structural elucidation .

Methodological Considerations for Biological Studies

Q. What in vitro models are suitable for hypothesizing biological activity of this compound?

  • Enzyme inhibition assays : Target enzymes (e.g., kinases) using fluorescence-based assays.
  • Receptor binding studies : Radioligand displacement assays (e.g., with ³H-labeled ligands).
  • Cytotoxicity screening : MTT assays on cell lines (e.g., HEK-293 or HeLa) to establish IC₅₀ values .

Q. How should pharmacokinetic studies be structured to evaluate bioavailability?

  • In vitro permeability : Caco-2 cell monolayers to simulate intestinal absorption.
  • Plasma protein binding : Equilibrium dialysis followed by LC-MS/MS quantification.
  • Metabolic stability : Incubate with liver microsomes and track parent compound depletion .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.